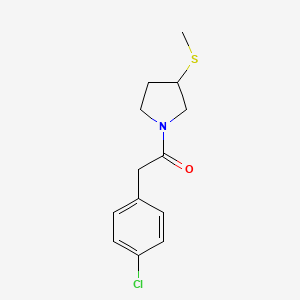

2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a substituted ethanone derivative featuring a 4-chlorophenyl group and a 3-(methylthio)pyrrolidine moiety. The 4-chlorophenyl substituent is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding affinity, while the pyrrolidine ring with a methylthio (-SMe) group may contribute to conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNOS/c1-17-12-6-7-15(9-12)13(16)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCTUZHABZFEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3-(methylthio)pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of flow microreactors can enhance the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone and related compounds derived from the evidence:

Key Observations:

Core Heterocycles: The target compound’s pyrrolidine ring is simpler compared to the imidazo-pyrrolo-pyrazine in or the pyrazolo-pyrimidine in . This simplicity may reduce synthetic complexity but could limit target specificity . The sulfur atom in the pyrrolidine’s methylthio group contrasts with the sulfur bridge in ’s isoquinoline derivative, which may influence redox stability or metal-binding capacity .

Fluorine substituents in ’s chromenone derivative enhance electronegativity and metabolic stability, whereas the target compound lacks such modifications .

Research Findings and Implications

- Physicochemical Properties : The methylthio group in the target compound may confer moderate solubility compared to morpholine-containing derivatives () but lower than carboxylate-functionalized thiophenes () .

Biological Activity

2-(4-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known by its CAS number 1797247-63-2, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14ClNOS

- Molecular Weight : 255.76 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a methylthio group, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, potentially resulting in therapeutic effects such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed mechanisms remain under investigation.

- Anticancer Properties : The compound's structure suggests potential as an anticancer agent, particularly through the modulation of apoptosis pathways and inhibition of tumor growth.

Anticancer Activity

A study focusing on structurally related compounds indicated that modifications on the phenyl ring significantly influence antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures showed varied effects based on substituents at specific positions on the phenyl ring. This suggests that this compound could also exhibit selective cytotoxicity against certain cancer types .

Case Studies

- In Vitro Studies : In vitro assays using human cancer cell lines demonstrated that related compounds with similar structural features induced apoptosis through mitochondrial pathways and activated caspases . Such findings imply that this compound could potentially share these mechanisms.

- Animal Models : In vivo studies have reported the effectiveness of structurally analogous compounds in reducing tumor growth in xenograft models. This highlights the need for further exploration into the efficacy of this compound in similar experimental setups .

Potential Applications

The compound is being investigated for various applications:

- Drug Development : Its unique structure may serve as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

- Material Science : Beyond biological applications, it may also find utility in synthesizing new materials due to its chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.